molecular formula C21H15NO3S B12812496 12-Phenyl-12H-indolo[1,2-b][1,2]benzothiazin-12-ol 5,5-dioxide CAS No. 79253-81-9

12-Phenyl-12H-indolo[1,2-b][1,2]benzothiazin-12-ol 5,5-dioxide

Cat. No.: B12812496
CAS No.: 79253-81-9
M. Wt: 361.4 g/mol
InChI Key: XDDZOORJIBNUDA-UHFFFAOYSA-N
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Description

12-Phenyl-12H-indolo[1,2-b][1,2]benzothiazin-12-ol 5,5-dioxide (CAS: 79253-81-9) is a polycyclic heteroaromatic compound featuring a fused indole-benzothiazine core. Its molecular formula is C₂₁H₁₅NO₃S, with a molecular weight of 369.42 g/mol . The structure includes a sulfone group (5,5-dioxide) and a hydroxyl-substituted phenyl ring, which contribute to its unique electronic and steric properties. This compound has been cataloged as NSC 327394, though its specific biological or industrial applications remain underexplored in publicly available literature .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 12-Phenyl-12H-indolo[1,2-b][1,2]benzothiazin-12-ol 5,5-dioxide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Benzothiazin Ring: The benzothiazin ring can be introduced by reacting the indole derivative with a suitable thiol and an oxidizing agent to form the benzothiazin-12-ol structure.

    Phenyl Group Addition: The phenyl group can be added through a Friedel-Crafts alkylation reaction, where the benzothiazin-12-ol intermediate is reacted with a phenyl halide in the presence of a Lewis acid catalyst.

    Oxidation to Form Dioxide Groups: The final step involves the oxidation of the benzothiazin-12-ol to introduce the dioxide groups, typically using an oxidizing agent such as hydrogen peroxide or a peracid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

12-Phenyl-12H-indolo[1,2-b][1,2]benzothiazin-12-ol 5,5-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove the dioxide groups or reduce other functional groups within the molecule.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the indole or benzothiazin rings.

    Cyclization: Intramolecular cyclization reactions can lead to the formation of new ring structures.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids, or other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, or electrophiles.

    Cyclization: Acid or base catalysts, heat, or microwave irradiation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional dioxide or quinone derivatives, while reduction may produce hydroxyl or amine derivatives.

Scientific Research Applications

12-Phenyl-12H-indolo[1,2-b][1,2]benzothiazin-12-ol 5,5-dioxide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases, including cancer, infectious diseases, and neurological disorders.

    Industry: Utilized in the development of advanced materials, such as polymers, dyes, and catalysts.

Mechanism of Action

The mechanism of action of 12-Phenyl-12H-indolo[1,2-b][1,2]benzothiazin-12-ol 5,5-dioxide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key metabolic pathways.

    Interacting with DNA/RNA: Modulating gene expression or interfering with viral replication.

    Modulating Receptor Activity: Acting as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

6H-Benzo[c][1,2]benzothiazine 5,5-dioxide

  • Molecular Formula: C₁₂H₉NO₂S
  • Molecular Weight : 247.27 g/mol
  • Key Features :
    • A simpler benzothiazine derivative lacking the indole and phenyl substituents.
    • The sulfone group (5,5-dioxide) is retained, but the absence of bulky substituents reduces steric hindrance.
    • SMILES: O=[S]1(=O)Nc2ccccc2c3ccccc13 .

Comparison :

  • The target compound’s indole-phenyl moiety enhances π-conjugation and may improve solubility in aromatic solvents compared to the unsubstituted benzo[c]benzothiazine .

7-Chloropyrrolo[1,2-b][1,2,5]benzothiadiazepin-11(10H)-one 5,5-dioxide

  • Molecular Formula : C₁₃H₁₃ClN₄O₄S
  • Molecular Weight : 380.79 g/mol
  • Key Features :
    • A tricyclic benzothiadiazepine with a pyrrole ring and chlorine substituent.
    • Synthesized via cyclization of carbohydrazide precursors under acidic conditions .

Comparison :

  • The benzothiadiazepine core introduces a seven-membered ring, contrasting with the six-membered benzothiazine in the target compound.
  • The chlorine atom in this compound enhances electrophilicity, whereas the hydroxyl group in the target compound may favor nucleophilic interactions .

Data Table: Comparative Analysis

Property Target Compound 6H-Benzo[c]benzothiazine 7-Chloro-benzothiadiazepine
Molecular Formula C₂₁H₁₅NO₃S C₁₂H₉NO₂S C₁₃H₁₃ClN₄O₄S
Molecular Weight (g/mol) 369.42 247.27 380.79
Core Structure Indolo-benzothiazine Benzo[c]benzothiazine Benzothiadiazepine
Key Functional Groups Sulfone, hydroxyl, phenyl Sulfone Sulfone, chloro, lactam
Synthesis Pathway Undocumented in available sources Not described Cyclization of carbohydrazide

Research Findings and Reactivity Insights

  • Cyclization Behavior : The benzothiadiazepine analog (C₁₃H₁₃ClN₄O₄S) undergoes cyclization via hydrazine elimination under acidic conditions, a reaction sensitive to the presence of carbohydrazide groups . In contrast, the target compound’s synthesis pathway remains unelucidated in the reviewed literature.
  • Sulfone Stability: All three compounds share a sulfone group, which is generally resistant to reduction but may participate in electrophilic substitution reactions. notes that sulfone cleavage in related compounds requires specific functional groups (e.g., carbohydrazide), suggesting similar reactivity constraints in the target compound .

Biological Activity

12-Phenyl-12H-indolo[1,2-b][1,2]benzothiazin-12-ol 5,5-dioxide (CAS Number: 79253-81-9) is a compound belonging to the benzothiazine family, which has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C_{21}H_{15}N_{O}_3S with a molecular weight of approximately 361.41 g/mol. The structure includes a benzothiazine core which is known for various biological activities.

Antimicrobial Activity

Research has demonstrated that derivatives of benzothiazine exhibit significant antimicrobial properties. A study focused on the synthesis and evaluation of various benzothiazine derivatives found that compounds with specific substituents showed activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) for some derivatives ranged from 25 to 600 µg/mL, indicating varying levels of efficacy .

Table 1: Antimicrobial Activity of Benzothiazine Derivatives

Compound IDMIC (µg/mL)Target Bacteria
31500Bacillus subtilis
33200Staphylococcus aureus
45100Bacillus subtilis
50300Staphylococcus aureus

The presence of halogen substituents (e.g., bromine or chlorine) in certain positions on the aromatic ring was correlated with increased antibacterial activity. Specifically, compounds with para-substituted groups exhibited enhanced potency against bacterial strains .

Anticancer Activity

The anticancer potential of benzothiazine derivatives has been extensively studied. In vitro assays have shown that these compounds can inhibit the proliferation of various cancer cell lines. For instance, a study evaluated the cytotoxic effects of synthesized benzothiazine derivatives against human cancer cells including MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer). The results indicated that certain derivatives had IC50 values in the low micromolar range, demonstrating significant anticancer activity .

Table 2: Cytotoxic Activity of Benzothiazine Derivatives Against Cancer Cell Lines

Compound IDCell LineIC50 (µM)
5dHeLa0.37
5gHeLa0.73
5kHeLa0.95

Flow cytometry analysis revealed that these compounds induced apoptotic cell death in HeLa cells and effectively blocked the cell cycle at the sub-G1 phase, indicating their potential as chemotherapeutic agents .

Anti-inflammatory Properties

The anti-inflammatory activity of benzothiazine derivatives has also been documented. Compounds derived from this scaffold have been shown to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response .

Case Studies

  • Antimicrobial Efficacy : A case study involving a series of synthesized benzothiazines highlighted their effectiveness against resistant strains of bacteria. The study reported that certain modifications to the benzothiazine core significantly enhanced their antimicrobial properties.
  • Cytotoxicity in Cancer Models : Another case involved testing various benzothiazine derivatives against multiple cancer cell lines. The findings suggested that structural modifications could lead to improved selectivity and potency against specific types of cancer cells.

Properties

CAS No.

79253-81-9

Molecular Formula

C21H15NO3S

Molecular Weight

361.4 g/mol

IUPAC Name

5,5-dioxo-12-phenylindolo[1,2-b][1,2]benzothiazin-12-ol

InChI

InChI=1S/C21H15NO3S/c23-21(16-9-2-1-3-10-16)17-11-5-7-13-19(17)26(24,25)22-18-12-6-4-8-15(18)14-20(21)22/h1-14,23H

InChI Key

XDDZOORJIBNUDA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2(C3=CC=CC=C3S(=O)(=O)N4C2=CC5=CC=CC=C54)O

Origin of Product

United States

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